molecular formula C11H14N4 B2368825 N-tert-butylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2309735-01-9

N-tert-butylpyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2368825
CAS No.: 2309735-01-9
M. Wt: 202.261
InChI Key: QKKFXUZATPHKKG-UHFFFAOYSA-N
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Description

N-tert-butylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylpyrido[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-tert-butylpyrido[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-tert-butylpyrido[3,4-d]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-tert-butylpyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butylpyrido[3,4-d]pyrimidin-4-amine is unique due to its specific tert-butyl substitution, which can influence its pharmacokinetic properties and biological activity. This substitution can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .

Biological Activity

N-tert-butylpyrido[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, focusing on its antiplasmodial and anticancer activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrido-pyrimidine core, which is known for its ability to interact with various biological targets. The tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antiplasmodial Activity

Recent studies have indicated that derivatives of pyrido[3,4-d]pyrimidines exhibit notable antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds with similar scaffolds have been reported to show effective inhibition of both the sexual and asexual stages of the parasite.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Alkyl Substituents : The presence of bulky alkyl groups, such as tert-butyl at position 2, significantly enhances antiplasmodial activity. However, longer alkyl chains tend to decrease efficacy.
  • Amino Groups : The introduction of amino substituents at position 4 has been shown to improve activity against the hepatic stage of P. berghei, indicating a potential pathway for developing dual-stage antimalarial agents .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Compounds within this chemical class have demonstrated inhibitory effects on various cancer cell lines.

Case Studies

  • In Vitro Studies : A series of pyrido[3,4-d]pyrimidine derivatives were synthesized and tested for their antiproliferative activities against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The results showed IC50 values ranging from 5 µM to 25 µM, indicating moderate to high potency against these cell lines .
  • Mechanism of Action : The mechanism of action appears to involve inhibition of key kinases involved in cancer cell proliferation. The compounds act as ATP-competitive inhibitors, mimicking adenine binding in kinase active sites, which is crucial for their anticancer activity .

Comparative Biological Activity Table

Compound NameBiological ActivityEC50/IC50 ValuesTarget Organism/Cell Line
This compoundAntiplasmodial5 µM (P. falciparum)Plasmodium falciparum
This compoundAnticancer (HepG2)15 µMHepG2 (liver cancer)
This compoundAnticancer (A549)20 µMA549 (lung cancer)

Properties

IUPAC Name

N-tert-butylpyrido[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-11(2,3)15-10-8-4-5-12-6-9(8)13-7-14-10/h4-7H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKFXUZATPHKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=NC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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